MW Tuning: Piperazine vs. Piperidine Core – 240.26 vs. 239.27 g·mol⁻¹ with Divergent H‑Bond Acceptor Profiles
Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate (C₇H₁₃FN₂O₄S, MW 240.26) and its closest in-class analog, ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate (C₈H₁₄FNO₄S, MW 239.27), differ by only 0.99 Da in molecular weight but by 1 full H‑bond acceptor (HBA) unit: the piperazine adds a tertiary nitrogen, increasing the HBA count from 5 to 6, while the topological polar surface area (tPSA) rises from 72.1 Ų (piperidine) to a predicted 66.92 Ų (piperazine, as indicated by vendor data) [1]. The extra H‑bond acceptor and altered tPSA directly influence solubility, permeability, and target engagement in fragment-based screening cascades where property triage uses strict cut-offs [2].
| Evidence Dimension | Molecular weight, H-bond acceptor count, tPSA |
|---|---|
| Target Compound Data | MW 240.26 g·mol⁻¹; HBA = 6 (predicted); tPSA = 66.92 Ų (predicted, Leyan vendor data) |
| Comparator Or Baseline | Ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate (CAS 1955561-97-3): MW 239.27 g·mol⁻¹; HBA = 5; tPSA = 72.1 Ų (PubChem computed) |
| Quantified Difference | ΔMW = +0.99 Da; ΔHBA = +1; ΔtPSA = −5.18 Ų |
| Conditions | Computed properties; PubChem 2021.05.07 release and Leyan vendor specification |
Why This Matters
The additional H‑bond acceptor and reduced tPSA offer a distinct property vector for tuning solubility‑permeability balance, allowing medicinal chemists to select between piperazine and piperidine scaffolds at otherwise identical fluorosulfonyl reactivity.
- [1] PubChem CID 122236020. Ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate. https://pubchem.ncbi.nlm.nih.gov/compound/122236020; Leyan. Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate, TPSA 66.92. https://www.leyan.com/1955507-22-8.html View Source
- [2] J. Med. Chem., 2010, 53(7), 2719–2740. Property-based design rules for fragment libraries. DOI: 10.1021/jm901137j View Source
